molecular formula C12H14N2O2 B1467691 tert-Butyl (5-ethynylpyridin-2-yl)carbamate CAS No. 832698-01-8

tert-Butyl (5-ethynylpyridin-2-yl)carbamate

Cat. No. B1467691
M. Wt: 218.25 g/mol
InChI Key: FZEAKLPROMKGPH-UHFFFAOYSA-N
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Description

“tert-Butyl (5-ethynylpyridin-2-yl)carbamate” is a chemical compound . It is also known as “(5-Ethynyl-pyridin-2-yl)-carbamic acid tert-butyl ester” and "Carbamic acid, N-(5-ethynyl-2-pyridinyl)-, 1,1-dimethylethyl ester" .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of tert-butyl isocyanate with a suitable acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The crude product is then purified by recrystallization to obtain the final compound.


Molecular Structure Analysis

The molecular formula of “tert-Butyl (5-ethynylpyridin-2-yl)carbamate” is C12H14N2O2 . The molecular weight is 218.25 .


Physical And Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. These properties include solubility, boiling and melting points, and stability under various conditions.

Scientific Research Applications

Isomorphous Crystal Structures

The study by Baillargeon et al. (2017) contributes to the understanding of isomorphous crystal structures involving chlorodiacetylene and iododiacetylene derivatives, including tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate. This research highlights the role of simultaneous hydrogen and halogen bonds in carbonyl groups, providing a foundation for further exploration of similar compounds' crystallographic properties (Baillargeon et al., 2017).

Asymmetric Synthesis for Protease Inhibitors

Ghosh et al. (2017) describe the highly stereoselective asymmetric aldol routes to produce tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates. These intermediates are essential for the construction of novel protease inhibitors, showcasing the compound's versatility in medicinal chemistry (Ghosh, Cárdenas, & Brindisi, 2017).

Hydrogen Bond Interplay in Carbamate Derivatives

Das et al. (2016) synthesized two carbamate derivatives, demonstrating the interplay of strong and weak hydrogen bonds. Their work provides insights into how carbamate derivatives, including those similar to tert-Butyl (5-ethynylpyridin-2-yl)carbamate, assemble into three-dimensional architectures through hydrogen bonding, enriching the understanding of molecular assembly and design (Das et al., 2016).

Photoredox-Catalyzed Amination

Wang et al. (2022) reported on the photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, demonstrating a novel cascade pathway for synthesizing 3-aminochromones. This highlights the potential of tert-Butyl (5-ethynylpyridin-2-yl)carbamate derivatives in photocatalyzed synthetic applications, offering routes to diverse amino pyrimidines (Wang et al., 2022).

Safety And Hazards

The safety information for “tert-Butyl (5-ethynylpyridin-2-yl)carbamate” indicates that it has hazard statements H302, H312, H332, and precautionary statements P280 .

properties

IUPAC Name

tert-butyl N-(5-ethynylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-5-9-6-7-10(13-8-9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEAKLPROMKGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729136
Record name tert-Butyl (5-ethynylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-ethynylpyridin-2-yl)carbamate

CAS RN

832698-01-8
Record name tert-Butyl (5-ethynylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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